Product packaging for HCM-006(Cat. No.:CAS No. 223572-88-1)

HCM-006

Cat. No.: B3069248
CAS No.: 223572-88-1
M. Wt: 966.9 g/mol
InChI Key: CSNCPNFITVRIBQ-UHFFFAOYSA-N
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Description

Definitional Context of "HCM-006" in Academic Research

In the landscape of cardiovascular research, "this compound" is not the name of a therapeutic compound itself, but rather a designation for a research program. Specifically, it is linked to the development of the drug Mavacamten (B608862).

Mavacamten, also known by its development code MYK-461, is a first-in-class, selective, and reversible inhibitor of cardiac myosin. nih.govtandfonline.cominvivochem.com It is an allosteric modulator of cardiac myosin that is being investigated for conditions where excessive cardiac contractility and impaired diastolic filling are the underlying causes. dicardiology.com Mavacamten works by reducing the number of myosin heads that can bind to actin, thereby decreasing the probability of cross-bridge formation. nih.govcamzyoshcp.com This action helps to normalize the hypercontractility seen in hypertrophic cardiomyopathy. dicardiology.comnih.gov The compound shifts the myosin population towards an energy-sparing 'off state', which reduces the excessive contractility characteristic of HCM. nih.govemjreviews.com

The designation "this compound" is formally the study identifier "MYK-461-006," which corresponds to the MAVERICK-HCM clinical trial. clinicaltrials.govucsf.edumayo.edu This Phase 2, multicenter, randomized, double-blind, placebo-controlled study was designed to evaluate the safety and efficacy of Mavacamten in adults with symptomatic non-obstructive hypertrophic cardiomyopathy (nHCM). emjreviews.comacc.orgnih.gov The trial enrolled 59 participants who were randomized to receive Mavacamten at different target concentrations or a placebo for 16 weeks. emjreviews.comclinicaltrials.govnih.gov The primary objective was to assess the safety and tolerability of the drug in this patient population. emjreviews.comacc.org The MAVERICK-HCM study was crucial in providing data on the effects of Mavacamten in patients without left ventricular outflow tract obstruction, complementing other studies like EXPLORER-HCM which focused on the obstructive form of the disease. ucsf.edumayo.edu

Key Aspects of the MAVERICK-HCM (MYK-461-006) Study

AspectDescriptionReference
Official Title A Randomized, Double-blind, Placebo-controlled, Concentration-guided, Exploratory Study of Mavacamten in Patients With Symptomatic Non-Obstructive Hypertrophic Cardiomyopathy (nHCM) and Preserved Left Ventricular Ejection Fraction clinicaltrials.gov
Study Phase Phase 2 clinicaltrials.govacc.org
Patient Population Adults with symptomatic non-obstructive hypertrophic cardiomyopathy (NYHA Class II/III) emjreviews.comclinicaltrials.gov
Primary Objective To evaluate the safety and tolerability of mavacamten emjreviews.comacc.org
Number of Participants 59 clinicaltrials.govacc.orgnih.gov

Overview of Hypertrophic Cardiomyopathy (HCM) as a Disease Model

Hypertrophic cardiomyopathy is the most common inherited cardiovascular disease, with an estimated prevalence of 1 in 500 people. frontiersin.orgmdpi.commedscape.com It is a primary disorder of the myocardium characterized by unexplained left ventricular hypertrophy, which is not caused by other factors like high blood pressure or valve disease. imrpress.comnih.govnih.gov The clinical presentation of HCM is highly variable, ranging from asymptomatic to severe heart failure, arrhythmias, and an increased risk of sudden cardiac death, particularly in younger individuals. nih.govnih.govresearchgate.net

HCM is primarily a genetic disorder with an autosomal dominant pattern of inheritance. imrpress.comnih.govoup.com The majority of cases are caused by mutations in genes that encode for proteins of the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. frontiersin.orgmedscape.comnih.gov

Key Genetic Mutations: To date, hundreds of mutations have been identified in over a dozen genes. nih.govnih.gov However, the two most commonly implicated genes are MYH7, which encodes for the β-myosin heavy chain, and MYBPC3, which encodes for the cardiac myosin-binding protein C. imrpress.comnih.govahajournals.org Together, mutations in these two genes account for a significant portion of all HCM cases. nih.govnih.govahajournals.org Other genes that are less commonly involved include those encoding for cardiac troponin T (TNNT2), cardiac troponin I (TNNI3), α-tropomyosin (TPM1), and cardiac actin (ACTC1). imrpress.comnih.govoup.com

Molecular Pathogenesis: The mutations in sarcomeric proteins are believed to lead to a "gain of function," resulting in hypercontractility of the heart muscle. nih.gov This excessive contractility is thought to be a primary driver of the disease, leading to increased energy consumption by the heart muscle cells. frontiersin.org This inefficient energy use and altered calcium handling contribute to the development of myocyte hypertrophy, disarray, and interstitial fibrosis, which are the pathological hallmarks of HCM. nih.govnih.govnih.gov The diverse array of mutations can lead to different functional defects, but they are thought to converge on common pathways that activate stress signals, ultimately leading to the characteristic changes in the heart muscle. nih.govminervamedica.it

Major Genes Associated with Hypertrophic Cardiomyopathy

GeneProtein ProductApproximate Percentage of HCM CasesReference
MYH7 β-myosin heavy chain~50% (together) imrpress.comnih.govnih.govahajournals.org
MYBPC3 Cardiac myosin-binding protein C imrpress.comnih.govnih.govahajournals.org
TNNT2 Cardiac troponin T<5% nih.govoup.comahajournals.org
TNNI3 Cardiac troponin I nih.govoup.com
ACTC1 Cardiac actin<3% imrpress.comnih.gov

The primary cardiological manifestation of HCM is the thickening of the left ventricle, which is often asymmetrical and most pronounced in the interventricular septum. nih.govahajournals.org This hypertrophy leads to a stiffening of the ventricle, which impairs its ability to relax and fill with blood, a condition known as diastolic dysfunction. medscape.comnih.gov

The underlying sarcomeric dysfunction is central to the pathophysiology of HCM. nih.gov Mutations in the contractile proteins lead to an excessive interaction between myosin and actin, the motor proteins of the sarcomere. dicardiology.com This results in a state of hypercontractility, where the heart muscle contracts too forcefully. nih.gov This not only contributes to the physical thickening of the heart muscle but also increases myocardial oxygen consumption. medscape.com In about two-thirds of patients, the septal hypertrophy can lead to a dynamic obstruction of blood flow from the left ventricle, a condition known as obstructive hypertrophic cardiomyopathy (oHCM). frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H46O20 B3069248 HCM-006 CAS No. 223572-88-1

Properties

IUPAC Name

[6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H46O20/c1-3-41(51)59-25-5-7-27-61-49(57)67-37-21-13-31(14-22-37)45(53)65-35-17-9-33(10-18-35)47(55)69-39-29-63-44-40(30-64-43(39)44)70-48(56)34-11-19-36(20-12-34)66-46(54)32-15-23-38(24-16-32)68-50(58)62-28-8-6-26-60-42(52)4-2/h3-4,9-24,39-40,43-44H,1-2,5-8,25-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCPNFITVRIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Research into Myosin Inhibition by Mavacamten

Fundamental Mechanisms of Cardiac Myosin Regulation

Cardiac muscle contraction is a complex process regulated by the interaction between actin and myosin filaments within the sarcomere, the basic contractile unit of the heart muscle oup.comtg.org.aupnas.org. This interaction is driven by the ATPase activity of myosin, which hydrolyzes ATP to generate the energy required for the cross-bridge cycle drugbank.comnih.gov.

A key aspect of mavacamten's mechanism is its ability to shift the population of myosin heads towards an energy-sparing, "off actin" state, specifically the super-relaxed state (SRX) oup.comdroracle.aitg.org.aupnas.orgahajournals.org. In healthy cardiomyocytes, a significant proportion of myosin heads reside in the SRX, a low-ATPase activity state characterized by a folded-back conformation that sequesters the heads from interacting with actin pnas.orgnih.govpnas.org. In HCM, this super-relaxed state is often destabilized, leading to an increased number of myosin heads available for interaction with actin and consequently hypercontractility pnas.org. Mavacamten (B608862) stabilizes this SRX state, effectively reducing the pool of myosin heads that can enter the active, force-generating state tg.org.aupnas.orgpnas.orgnih.govahajournals.org. Studies using techniques like MANT-nucleotide release analysis and X-ray diffraction have demonstrated that mavacamten increases the percentage of myosin heads in the SRX in both purified myosin preparations and muscle fibers pnas.orgahajournals.org. While the interacting-heads motif (IHM) structure is thought to be related to the SRX, research suggests that mavacamten has a more pronounced effect on stabilizing the SRX kinetic state than on the IHM structure itself nih.gov.

Excessive myosin-actin cross-bridging and the dysregulation of myosin kinetic states in conditions like HCM lead to increased myocardial energy consumption oup.comnih.govmdpi.comajmc.com. The inappropriate activation of myosin heads and their unnecessary cycling through the ATPase cycle result in excessive ATP expenditure nih.gov. By stabilizing the energy-sparing super-relaxed state and reducing the number of actively cycling myosin heads, mavacamten mitigates this excessive ATP consumption nih.govpatsnap.comnih.gov. This improvement in myocardial energetics is a direct consequence of its action on myosin ATPase activity and kinetic state distribution droracle.ainih.govnih.gov. Preclinical studies have shown that mavacamten improves myocardial energetic consumption in experimental models of HCM nih.gov.

Cellular and Subcellular Pathophysiological Reversal

Beyond its direct effects on myosin at the molecular level, mavacamten also influences cellular and subcellular processes, contributing to the reversal of pathological phenotypes associated with hypercontractility.

Hypercontractility and impaired diastolic function are central pathophysiological features of HCM oup.commdpi.comescardio.org. The excessive force generation during systole and the impaired relaxation during diastole contribute to increased left ventricular (LV) filling pressures and outflow tract obstruction oup.commdpi.comahajournals.orgnih.gov. By reducing the number of actin-myosin cross-bridges, mavacamten directly attenuates myocardial hypercontractility oup.comdroracle.ainih.govmdpi.comahajournals.org. This reduction in contractility leads to decreased dynamic LV outflow tract obstruction and improves cardiac filling pressures droracle.aimdpi.comahajournals.orgcamzyoshcp.com. Studies, such as the VALOR-HCM trial, have demonstrated that mavacamten treatment improves measures of diastolic function, including reductions in average E/e' ratios and indexed left atrial volumes ahajournals.orgclevelandclinic.org. These improvements in diastolic function appear to be independent of changes in LV outflow tract gradients and mitral regurgitation, suggesting a direct effect on ventricular compliance ahajournals.orgclevelandclinic.org.

Table: Key Research Findings on Mavacamten's Mechanism

Mechanism ComponentObserved Effect of MavacamtenSupporting Evidence
Actin-Myosin Cross-Bridge FormationReduces the number of myosin heads in the "on actin" state, decreasing cross-bridge formation.Preclinical studies, in vitro assays, clinical trial data (reduced contractility). oup.comdroracle.ainih.govpatsnap.comdrugbank.commdpi.comahajournals.org
Myosin Kinetic States (Super-Relaxed State)Stabilizes the energy-sparing super-relaxed (SRX) state.MANT-nucleotide release analysis, X-ray diffraction studies. oup.comdroracle.aitg.org.aupnas.orgahajournals.orgpnas.orgnih.govahajournals.org
Myocardial Energy ConsumptionImproves energetic consumption by reducing excessive ATP expenditure.Preclinical models of HCM, inferred from effects on myosin states and contractility. droracle.ainih.govpatsnap.comnih.gov
HypercontractilityAttenuates excessive myocardial contractility.Preclinical studies, clinical trial data (reduced LVOT obstruction, improved function). oup.comdroracle.ainih.govmdpi.comescardio.orgahajournals.orgcamzyoshcp.comjacc.org
Diastolic ImpairmentImproves diastolic function and ventricular compliance.Clinical trial substudies (reduced E/e' ratio, LA volume). oup.commdpi.comahajournals.orgnih.govclevelandclinic.org
Oxidative StressPotential to attenuate oxidative stress pathways.Cellular models, link to improved energetic efficiency and reduced workload. nih.govmdpi.comresearchgate.netbiorxiv.org

Molecular Interactions with Sarcomeric Proteins

Mavacamten (HCM-006) is a small-molecule allosteric inhibitor that targets cardiac myosin, a key sarcomeric protein responsible for muscle contraction. Its primary mechanism involves modulating the interaction between myosin and actin within the sarcomere, thereby reducing the hypercontractility characteristic of conditions like hypertrophic cardiomyopathy (HCM). patsnap.comresearchgate.net

Research indicates that mavacamten reduces the number of myosin heads available to bind to actin. patsnap.commdpi.com This is achieved by stabilizing myosin in an energy-sparing, auto-inhibited state, often referred to as the super-relaxed (SRX) state or an ordered "off" state. pnas.orgoup.comadvancesinheartfailure.pt In this state, myosin heads are sequestered closer to the thick filament backbone, reducing their interaction with the thin filament (actin). pnas.orgnih.gov

Structural studies, including cryo-electron microscopy (cryo-EM) and small-angle X-ray diffraction, have provided insights into these interactions. Cryo-EM studies on cardiac muscle treated with mavacamten have shown stabilization of myosin heads in the interacting-heads motif (IHM) state within the thick filament. pnas.orgbiorxiv.org Ex vivo low-angle X-ray diffraction studies of cardiac muscle fibers treated with mavacamten demonstrate more myosin heads sequestered closer to the thick filaments, increasing their quasi-helical ordering. pnas.org

Mavacamten's binding site is located in a pocket on the myosin molecule that forms in states where the lever arm is primed, specifically in a pre-powerstroke (PPS) state. nih.govbiorxiv.org While it occupies a similar pocket to other myosin modulators, mavacamten's specific interactions lead to distinct effects on myosin conformation and activity. nih.govbiorxiv.org Binding of mavacamten rotates the myosin lever arm and subtly shifts the upper (U50) subdomain relative to the lower (L50) subdomain, effectively pinching the actin-binding cleft. biorxiv.org This structural change contributes to slowing the rate of phosphate (B84403) release, a critical step in the myosin ATPase cycle, and reduces the affinity of the myosin head for actin. biorxiv.orgnih.govdrugbank.com

Studies have demonstrated that mavacamten reduces maximal calcium-activated isometric force in human ventricular myofibrils in a dose-dependent manner. rupress.orgresearchgate.net This reduction is attributed to a decrease in the number of myosin heads functionally available for interaction with actin. rupress.org Although mavacamten reduces calcium sensitivity, the length-dependent activation response in human myocardium appears to be maintained. researchgate.net

Data from various studies highlight the effect of mavacamten on myosin states and ATPase activity:

Myosin State/ActivityEffect of MavacamtenReference
Super-Relaxed (SRX) State StabilityIncreased stabilization, shifting myosin towards "off" states. pnas.orgoup.comadvancesinheartfailure.ptpnas.org
Interacting-Heads Motif (IHM) StateStabilization of this folded-back structural state. pnas.orgbiorxiv.orgpnas.org
Actin-Activated ATPase ActivityInhibited, primarily by slowing phosphate release. biorxiv.orgnih.govdrugbank.comrupress.org
Myosin-Actin Cross-Bridge FormationReduced number of available heads for interaction, decreasing cross-bridges. patsnap.commdpi.com
Maximal Ca²⁺-Activated ForceDose-dependent reduction in human ventricular myofibrils. rupress.orgresearchgate.net
Myosin Head Mobility (Soluble Myosin)Increased mobility and solubility of myosin molecules dissociated from thick filaments. jci.org

Further research using techniques like molecular dynamics simulations and cross-linking mass spectrometry continues to refine the understanding of how mavacamten binding affects the dynamics and interactions between different myosin subdomains and light chains, ultimately leading to the observed inhibition of contractility. biorxiv.orgnih.gov

Preclinical Research Methodologies and Insights for Mavacamten

Molecular and Cellular Phenotypic Rescue in Preclinical Models

To fulfill the request, information on a publicly documented compound, such as Mavacamten (B608862) or Aficamten (B8198243), would be required.

Table of Compounds

Analysis of Ventricular Hypertrophy Progression

Preclinical investigations in mouse models of HCM have demonstrated that early and chronic treatment with mavacamten can suppress the development of ventricular hypertrophy. acc.org In these models, which express human myosin mutations that cause HCM, a time-dependent progression of left ventricular hypertrophy (LVH) is typically observed. oup.com Treatment with mavacamten has been shown to prevent this pathological increase in heart muscle mass. oup.com

Further studies have indicated that mavacamten not only prevents the onset of hypertrophy but can also induce regression of established hypertrophic changes. This is achieved through the reduction in the expression of pro-hypertrophic and profibrotic genes. nih.gov In a cardiac magnetic resonance (CMR) substudy of a clinical trial, patients treated with mavacamten showed a significant reduction in left ventricular mass index compared to placebo, a finding that aligns with the preclinical observations of hypertrophy reversal. acc.org

ParameterMavacamten Treatment GroupPlacebo Group
Change in LV Mass Index (g/m²)-15.8Data not available
Change in Max LV Wall Thickness (mm)-2.4Data not available

Table 1: Changes in Left Ventricular Structure with Mavacamten Treatment. acc.org

Histopathological Examination of Cardiomyocyte Disarray

A hallmark of HCM at the microscopic level is cardiomyocyte disarray, which contributes to the electrical and mechanical dysfunction of the heart. Histopathological studies in preclinical HCM models have confirmed that mavacamten can prevent the development of this cellular disorganization. nih.gov In mouse models of HCM, untreated hearts exhibit significant myocyte disarray, a feature that is substantially mitigated in animals receiving mavacamten. acc.org While mavacamten has been shown to prevent the development of cardiomyocyte disarray, some studies suggest that once established, these changes may not be fully reversible. nih.gov

Quantification of Myocardial Fibrosis Development

Myocardial fibrosis, the excessive deposition of extracellular matrix, is a critical component of HCM pathology that contributes to diastolic dysfunction and is associated with adverse clinical outcomes. Preclinical studies have shown that mavacamten can prevent the development of myocardial fibrosis. acc.orgnih.gov In mouse models of HCM, histopathological analysis using Masson's trichrome staining revealed patchy fibrosis throughout the myocardium of untreated animals, similar to what is observed in human HCM. nih.gov In contrast, mice treated with mavacamten showed minimal fibrosis. nih.gov This anti-fibrotic effect is linked to the reduction in the expression of profibrotic genes. nih.gov However, similar to cardiomyocyte disarray, established fibrosis may be persistent and not entirely reversible with mavacamten treatment. nih.gov

Histopathological FindingUntreated HCM ModelMavacamten-Treated HCM Model
Myocardial FibrosisPatchy fibrosis throughout the myocardiumMinimal fibrosis

Table 2: Effect of Mavacamten on Myocardial Fibrosis in a Preclinical HCM Model. nih.gov

Pharmacodynamic Research and Biomarker Exploration

Biochemical Markers of Cardiac Function and Stress

In the development of a potential therapeutic for cardiac diseases, a crucial step is the evaluation of its effect on biochemical markers. These markers are substances released into the bloodstream that provide a window into the health and stress levels of the heart muscle. tufts.eduscispace.com Key biomarkers include cardiac troponins (cTnI and cTnT) and natriuretic peptides (like NT-proBNP). nih.govrochester.edu

Cardiac troponins are highly sensitive and specific indicators of cardiomyocyte injury. scispace.comnih.gov An elevation in their levels is a primary indicator of myocardial damage. rochester.edu Natriuretic peptides, on the other hand, are released in response to myocardial stress and volume overload, serving as important markers for heart failure severity and prognosis. tufts.edunih.gov In preclinical models of hypertrophic cardiomyopathy, a new therapeutic agent would be assessed for its ability to reduce elevated levels of these markers, which would suggest a reduction in cardiac injury and stress.

Other inflammatory markers, such as C-reactive protein (CRP) and Interleukin-6 (IL-6), may also be measured, as inflammation can play a role in the pathology of heart disease. nih.gov The ideal biomarker for assessing myocardial injury should be highly sensitive and specific, detectable in the blood shortly after the onset of symptoms. nih.gov

Biomarker ClassSpecific MarkerClinical Significance in Cardiac Disease
Myocardial InjuryCardiac Troponin (cTnI, cTnT)Highly sensitive and specific for cardiomyocyte necrosis. nih.govrochester.edu
Myocardial Stress/FunctionNatriuretic Peptides (BNP, NT-proBNP)Indicate ventricular stress and volume overload; used in diagnosis and prognosis of heart failure. tufts.edunih.gov
InflammationC-Reactive Protein (CRP)General marker of inflammation, which can be associated with cardiac pathology. nih.gov
InflammationInterleukin-6 (IL-6)A cytokine involved in inflammatory responses, may be elevated in acute coronary syndromes. nih.gov

Hemodynamic Parameters in Preclinical and Early Translational Research

Preclinical studies are fundamental for understanding how a new compound affects the mechanical and circulatory functions of the heart, known as hemodynamics. nih.gov These studies, often conducted in animal models, measure key parameters such as blood pressure, heart rate, and cardiac output. nih.gov For a condition like hypertrophic cardiomyopathy, which can involve obstruction of blood flow out of the heart, evaluating the left ventricular outflow tract (LVOT) pressure gradient is particularly critical. ahajournals.org

The goal of a therapeutic like HCM-006 would be to improve these hemodynamic parameters without causing adverse effects. For instance, a desirable outcome would be a reduction in an elevated LVOT gradient and an improvement in the heart's ability to pump blood efficiently (cardiac output), ideally without significantly altering heart rate or causing a dangerous drop in blood pressure. ahajournals.org These preclinical findings are vital for predicting the compound's potential effects in human clinical trials. nih.gov

ParameterDescriptionRelevance in Preclinical Cardiac Research
Blood Pressure (BP)The pressure of circulating blood on the walls of blood vessels.Assesses overall cardiovascular load and response to therapy. nih.gov
Heart Rate (HR)The number of heart contractions per minute.Monitors for potential arrhythmogenic or chronotropic effects. nih.gov
Left Ventricular Outflow Tract (LVOT) GradientThe pressure difference between the left ventricle and the aorta.A key indicator of obstruction in hypertrophic cardiomyopathy. ahajournals.org
Cardiac Output (CO)The volume of blood pumped by the heart per minute.Measures the overall efficiency of the heart as a pump.
Ejection Fraction (EF)The percentage of blood pumped out of the left ventricle with each contraction.A primary measure of the heart's pumping ability.

Advanced Imaging Techniques for Cardiac Morphology and Function (Preclinical)

Advanced imaging is indispensable in preclinical research to visualize the effects of a novel compound on the heart's structure and function. nih.govacc.org Techniques like echocardiography and cardiac magnetic resonance (CMR) imaging provide detailed, non-invasive assessments. nih.govyoutube.com

In preclinical models of hypertrophic cardiomyopathy, these imaging tools can measure changes in the thickness of the heart muscle, the size of the heart chambers, and the extent of fibrosis (scarring). acc.orgnih.gov For a potential therapy, a key goal would be to demonstrate a reduction in hypertrophy and fibrosis, which are hallmarks of the disease. nih.gov

Microscopic Analysis of Mitochondrial Structure and Distribution

At a microscopic level, the health of cardiomyocytes is critically dependent on mitochondria, the energy-producing organelles. In hypertrophic cardiomyopathy, mitochondrial dysfunction is a known pathogenic mechanism, leading to energy depletion and oxidative stress. ahajournals.orgnih.gov This dysfunction can manifest as changes in mitochondrial structure, such as swelling, disorganized internal membranes (cristae), and altered distribution within the cell. ahajournals.orgnih.gov

Electron microscopy is a powerful tool used in preclinical studies to examine these ultrastructural changes. ahajournals.org Research on a compound like this compound would involve analyzing heart tissue from animal models to see if the treatment can prevent or reverse these pathological mitochondrial changes, suggesting a restoration of normal cellular energy metabolism. ahajournals.orgnih.gov Studies have shown that failing human hearts, including those with HCM, exhibit an increased number of smaller, more fragmented mitochondria, indicating disruptions in mitochondrial dynamics. nih.gov

Utility in Assessing Myocardial Changes

Advanced imaging and microscopic analysis are complementary and essential for a comprehensive assessment of a new drug's efficacy. While imaging techniques like CMR can quantify global changes such as the reduction of hypertrophy and fibrosis, microscopic analysis provides insight into the cellular and subcellular mechanisms of action. nih.govahajournals.org

Observing improvements in both macroscopic structure (e.g., reduced wall thickness on a CMR scan) and microscopic features (e.g., normalized mitochondrial morphology) would provide strong evidence of a compound's therapeutic potential. nih.govnih.gov This multi-level assessment is crucial for understanding how a drug is working and for building a robust preclinical data package to support its progression into human trials.

Advanced Analytical Approaches in Myocardial Research Relevant to Mavacamten

Multi-Omics Technologies for Pathway Elucidation

Multi-omics approaches, which integrate data from various molecular levels, are critical for elucidating the complex pathways underlying myocardial diseases. These technologies offer a holistic view of biological systems, from gene expression to protein function.

Transcriptomics for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for profiling gene expression changes in response to disease or therapeutic agents. In the field of myocardial research, transcriptomics has been widely used to identify genes and pathways dysregulated in conditions like hypertrophic cardiomyopathy. However, no studies have been published that specifically analyze the transcriptomic effects of the compound HCM-006 on myocardial tissue.

Integrated Network Analysis for Key Gene Identification

Integrated network analysis combines transcriptomic data with other omics data to build comprehensive biological networks. This approach helps in identifying key genes and modules that are central to disease pathogenesis. While this methodology is frequently applied in cardiovascular research to pinpoint potential therapeutic targets, there is no evidence of its use to investigate the mechanisms of action or the molecular targets of this compound.

Computational Biology and Molecular Modeling

Computational biology and molecular modeling provide invaluable insights into the molecular interactions that govern biological processes. These in silico techniques are essential for modern drug discovery and development.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to understand how a potential drug molecule (ligand) interacts with its protein target. A search of the existing literature reveals no molecular docking simulations that have been performed to investigate the binding of this compound to any myocardial proteins.

Structure-Function Relationship Predictions

Understanding the relationship between a compound's chemical structure and its biological function is a cornerstone of medicinal chemistry. Computational models are often used to predict the activity of new compounds based on their structure. At present, there are no published studies that predict or analyze the structure-function relationship of this compound in the context of myocardial research.

Emerging Research Areas and Future Directions in Myosin Inhibitor Research

Investigating Genotype-Specific Responses to Myosin Modulators

Research into hypertrophic cardiomyopathy has highlighted the significant genetic heterogeneity of the disease, with numerous mutations in sarcomeric genes contributing to varied phenotypic expressions and clinical courses nih.govoup.comqnl.qa. Understanding how specific genetic mutations influence the response to therapeutic interventions, including myosin modulators, is a critical area of investigation nih.gov. Studies are exploring genotype-phenotype associations to potentially tailor therapies based on a patient's genetic profile ahajournals.orgnih.govmedrxiv.org. While this area of research is active for myosin inhibitors in general, specific published studies detailing genotype-specific responses to HCM-006 were not found in the available literature.

Table 1: General Concepts in Genotype-Specific HCM Research

Research AreaDescriptionRelevance to Myosin Inhibitors (General)Specific Data for this compound
Genetic Heterogeneity of HCMIdentification of various sarcomeric gene mutations causing HCM. nih.govoup.comqnl.qaMutations affect sarcomere function, the target of myosin inhibitors. frontiersin.orgNot specifically reported
Genotype-Phenotype CorrelationLinking specific mutations to disease severity and presentation. ahajournals.orgnih.govmedrxiv.orgPotential for tailoring inhibitor therapy based on genetic profile.Not specifically reported
Functional Studies of MutationsInvestigating how mutations alter protein function. nih.govHelps understand how inhibitors might counteract specific defects.Not specifically reported

Role in Preventing Disease Progression Across Different Stages of HCM

Hypertrophic cardiomyopathy is often a progressive condition, although the rate and pattern of progression can vary significantly among individuals medscape.comahajournals.orgnih.gov. Research is focused on identifying therapies that can not only manage symptoms but also potentially halt or reverse disease progression at different stages, from the initial asymptomatic gene carrier state to more advanced stages characterized by significant hypertrophy, fibrosis, and dysfunction ahajournals.orgjacc.org. Myosin inhibitors are being investigated for their potential to favorably impact the underlying mechanisms driving this progression frontiersin.orgoup.com. However, specific published research on the role of this compound in preventing disease progression across different stages of HCM was not identified in the available information.

Table 2: General Stages of HCM and Therapeutic Goals for Myosin Inhibitors

HCM StageCharacteristicsTherapeutic Goal with Myosin Inhibitors (General)Specific Data for this compound
Gene Carrier (Pre-hypertrophy)Presence of mutation without significant hypertrophy. ahajournals.orgPrevent or delay onset of hypertrophy and symptoms. ahajournals.orgNot specifically reported
Classic HypertrophyEstablished left ventricular hypertrophy. justintimemedicine.comnih.govReduce hypercontractility, alleviate symptoms, prevent complications. frontiersin.orgNot specifically reported
Advanced/End-Stage HCMSystolic dysfunction, significant fibrosis, heart failure symptoms. ahajournals.orgmayoclinic.orgImprove cardiac function, manage heart failure. ahajournals.orgNot specifically reported

Comparative Studies with Other Novel Therapeutic Strategies

The therapeutic landscape for HCM is evolving with the emergence of novel strategies beyond traditional symptom management springermedizin.de. Comparative studies are crucial to evaluate the efficacy and potential advantages of cardiac myosin inhibitors against or in combination with other new therapeutic approaches frontiersin.orgspringermedizin.de. These comparisons help determine the optimal place for myosin inhibitors in treatment algorithms. While comparative studies involving other myosin inhibitors like mavacamten (B608862) and aficamten (B8198243) are ongoing, no specific published comparative studies involving this compound were found in the available literature frontiersin.orgspringermedizin.de.

Exploration of Myosin Inhibition in Other Myocardial Pathologies

Given the fundamental role of myosin in cardiac muscle contraction, there is interest in exploring the potential applicability of myosin inhibition in myocardial pathologies other than HCM that involve altered contractility or energy dynamics justintimemedicine.com. This could include conditions like dilated cardiomyopathy or other forms of heart failure where modulating cardiac contractility might offer therapeutic benefits. Research in this area aims to understand if the mechanisms targeted by myosin inhibitors are relevant and beneficial in a broader range of cardiac disorders. Specific published research on the exploration of this compound in other myocardial pathologies was not identified in the available information.

Methodological Advancements in High-Throughput Screening and Synthesis of Novel Modulators

Advancements in high-throughput screening (HTS) and synthetic chemistry are critical for the discovery and development of novel cardiac myosin modulators domainex.co.ukmdpi.com. HTS allows for the rapid screening of large libraries of chemical compounds to identify potential hits with desired activity, while synthetic methodologies enable the efficient synthesis and optimization of these compounds domainex.co.ukmdpi.com. These methodological advancements accelerate the pace of drug discovery in the field of myosin inhibition. While HTS and synthetic chemistry are broadly applied in the search for new therapeutic agents, specific published details regarding the use of HTS or particular synthetic routes for the discovery or production of this compound were not found in the available literature chembk.com.

Table 3: Methodological Advancements in Myosin Inhibitor Discovery (General)

Methodological AreaDescriptionApplication in Myosin Inhibitor Research (General)Specific Data for this compound
High-Throughput ScreeningRapid testing of large compound libraries for biological activity. domainex.co.ukmdpi.comIdentifying compounds that modulate myosin function. domainex.co.ukNot specifically reported
Synthetic ChemistryDesigning and synthesizing novel chemical compounds. chembk.commdpi.comCreating optimized myosin inhibitors with desired properties. chembk.commdpi.comNot specifically reported
Structure-Based Drug DesignUsing protein structures to guide compound design.Designing molecules that bind specifically to myosin.Not specifically reported

Q & A

How to formulate a focused research question for HCM-006-related studies?

A strong research question should be feasible, novel, and specific. Begin by narrowing the topic (e.g., synthesis pathways, molecular interactions) and iteratively refine it using literature gaps. Avoid overly broad questions like "What is this compound?"; instead, focus on measurable outcomes, such as "How do varying solvent polarities affect this compound's crystallization kinetics?" Use criteria like clarity, relevance, and social significance to evaluate the question .

Q. What are the best practices for designing experiments involving this compound?

Prioritize reproducibility by detailing reagents, instrumentation, and environmental conditions (e.g., temperature, pH). Include controls (positive/negative) and validate methods using established protocols. For synthesis, document purity thresholds (e.g., ≥95% by HPLC) and characterization techniques (e.g., NMR, FTIR). Align experimental objectives with milestones outlined in research proposals .

Q. How to conduct a systematic literature review for this compound studies?

Use databases like PubMed and SciFinder to identify primary sources. Differentiate between exploratory reviews (broad scope) and targeted reviews (specific mechanisms). Extract trends, such as conflicting results in bioavailability studies, and map gaps (e.g., limited in vivo toxicity data). Cite methodologies from high-impact journals to ensure rigor .

Advanced Research Questions

Q. How to resolve contradictions in experimental data from this compound studies?

Analyze discrepancies through root-cause analysis: check instrument calibration, sample contamination, or statistical outliers. For example, if two studies report divergent IC50 values, compare assay conditions (e.g., cell lines, incubation times). Replicate experiments with independent labs and apply meta-analysis frameworks to reconcile findings .

Q. What methodologies optimize this compound’s stability under varying environmental conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with degradation kinetics modeling (Arrhenius equation). Monitor byproducts via LC-MS and identify degradation pathways (hydrolysis, oxidation). Cross-validate results with computational simulations (e.g., DFT for bond dissociation energies) .

Q. How to integrate multi-modal data (e.g., spectroscopic, computational) for this compound’s mechanism of action?

Apply triangulation: correlate NMR structural data with molecular docking results to validate binding sites. Use machine learning (e.g., Random Forests) to identify predictive variables from high-dimensional datasets. Publish raw data in repositories like Zenodo for transparency .

Q. What strategies address ethical challenges in this compound’s preclinical testing?

Follow institutional review board (IRB) guidelines for animal/human subject research. For in vivo studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines. Disclose conflicts of interest and negative results to avoid publication bias .

Methodological Frameworks

Q. How to validate this compound’s biological activity using dose-response models?

Employ nonlinear regression (e.g., sigmoidal curves) to calculate EC50/IC50 values. Include replicates (n ≥ 3) and report confidence intervals. Compare with reference compounds and validate assays using positive controls (e.g., cisplatin for cytotoxicity). Use software like GraphPad Prism for statistical rigor .

Q. What statistical approaches are appropriate for analyzing this compound’s pharmacokinetic data?

Apply non-compartmental analysis (NCA) for AUC and half-life calculations. For compartmental models, use SAAM II or Monolix. Address inter-individual variability with mixed-effects models. Report p-values with effect sizes to avoid misinterpretation .

Data Presentation and Reproducibility

Q. How to ensure reproducibility in this compound synthesis protocols?

Publish step-by-step procedures with critical parameters (e.g., reaction time, catalyst loading). Share spectral fingerprints (1H/13C NMR, HRMS) in supplementary materials. Adhere to IUPAC naming conventions and provide CAS numbers for all reagents .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.